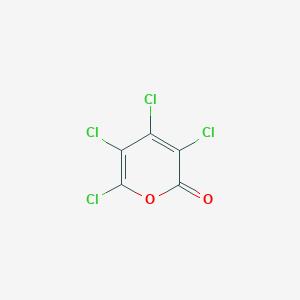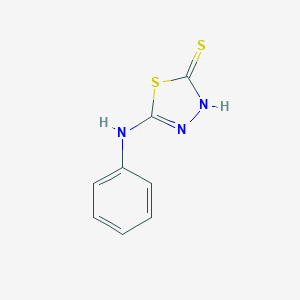
5-(苯基氨基)-1,3,4-噻二唑-2(3H)-硫酮
描述
Synthesis Analysis
The synthesis of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione and its derivatives involves several key steps, including optimization of synthesis conditions to obtain the desired product with good yield and purity. Typically, this process might involve reactions such as thionation, alkylation, hydrazinolysis, nucleophilic addition, and intramolecular cyclization. An example includes the use of 3-amino-1-phenylthiourea as a starting reagent, followed by its reaction with carbon disulfide in an appropriate solvent to obtain thione, which is further processed through various reactions to yield the target compound (Hotsulia & Fedotov, 2019).
Molecular Structure Analysis
The molecular structure of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione has been characterized using techniques such as X-ray diffraction, FTIR spectra, and NMR spectroscopy. These studies help in confirming the structural integrity of the synthesized compounds and provide insights into their conformational dynamics and stability (Jian et al., 2005).
Chemical Reactions and Properties
This thiadiazole derivative participates in various chemical reactions, contributing to its versatile applications. Its chemical reactivity, including the ability to undergo substitution reactions, coupling reactions, and cyclization processes, makes it a valuable intermediate for the synthesis of a wide range of compounds with potential biological activities (Mariappan et al., 2016).
Physical Properties Analysis
The physical properties of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione, such as solubility, melting point, and crystalline structure, are crucial for its practical applications. These properties are typically studied using high-performance liquid chromatography, differential scanning calorimetry, and other analytical techniques to ensure the compound's suitability for further development and application (Hotsulia & Fedotov, 2019).
Chemical Properties Analysis
The compound exhibits a variety of chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules. These chemical properties are essential for exploring its potential uses in medicinal chemistry, materials science, and other fields. Molecular docking studies and computational predictions can further elucidate the potential biological activities and interactions of this compound with biological targets (Pavlova et al., 2022).
科学研究应用
生物活性:该化合物及其衍生物已被发现具有抗菌、抗结核和抗炎特性。它们在抑制某些癌症疾病的发展中也显示出潜力。Huisgen 等人在 1961 年报道了该化合物的简单一步合成方法 (Efimova, Karabanovich, Artamonova, & Koldobskii, 2009).
合成优化:研究集中在优化该化合物的 S 衍生物的合成,预测其生物活性,并探索其抗菌特性。使用各种分析方法确认了这些衍生物的结构 (Hotsulia & Fedotov, 2019).
细胞毒活性:5-(苯基氨基)-1,3,4-噻二唑-2(3H)-硫酮的衍生物已被合成并评估了对癌细胞系的细胞毒活性,显示出作为化疗剂的潜力 (Karakuş 等,2010).
抗真菌剂:一些衍生物显示出有希望的抗真菌活性,与参考药物氟康唑相当。这些发现表明在抗真菌治疗中的潜在应用 (Singh & Rana, 2011).
摩擦学应用:在材料科学领域,噻二唑-2-硫酮衍生物因其在菜籽油中的抗磨损和减摩能力等摩擦学特性而受到研究 (Zhu, Fan, Wang, & Zhu, 2009).
抗癌和神经保护活性:化合物 2-(4-氟苯基氨基)-5-(2,4-二羟基苯基)-1,3,4-噻二唑已被研究其抗癌和神经保护作用。它显示出抑制肿瘤细胞增殖和诱导神经元培养中营养作用的潜力 (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
炎症抑制剂:5-(2-羟基苯基)-1,3,4-恶二唑-2(3H)-硫酮的衍生物已被评估其抑制炎症的能力,显示出作为非溃疡性抗炎剂的潜力 (Saxena, Verma, Saxena, & Shanker, 1992).
作用机制
属性
IUPAC Name |
5-anilino-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLJKMUGYYKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145261 | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821118 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione | |
CAS RN |
10253-83-5 | |
| Record name | 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10253-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010253835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-anilino-1,3,4-thiadiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(phenylamino)-1,3,4-thiadiazole-2-thiol in the context of the research paper?
A1: The paper explores the synthesis and cytotoxic activity of novel thiophene derivatives. 5-(phenylamino)-1,3,4-thiadiazole-2-thiol served as one of the sulfur-containing nucleophilic reagents utilized in the synthesis process []. These newly synthesized compounds were then tested against human cancer cell lines (HepG2 and MCF-7) to evaluate their potential as anticancer agents.
Q2: Were there any notable findings related to the compounds synthesized using 5-(phenylamino)-1,3,4-thiadiazole-2-thiol?
A2: While the paper doesn't individually detail the activity of each synthesized compound, it highlights that the overall series of thiophene derivatives, which includes those derived from 5-(phenylamino)-1,3,4-thiadiazole-2-thiol, demonstrated promising cytotoxic results against the tested cancer cell lines []. Further research is needed to fully characterize the specific properties and activity of the compounds derived from this reagent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



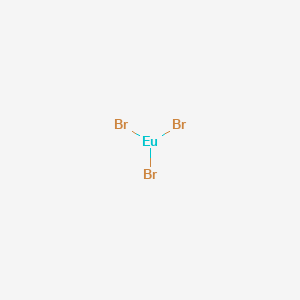


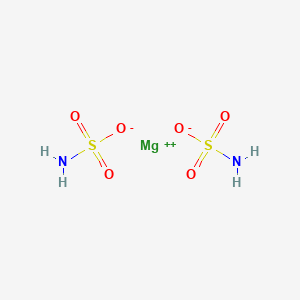
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
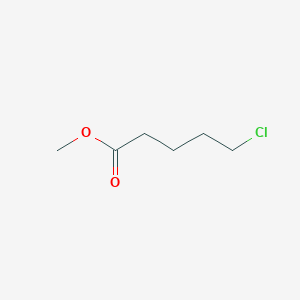





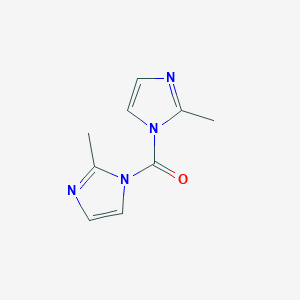
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
